

The Isotope ⁵⁷Ni: A Radionuclide on the Periphery of Nuclear Medicine

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nickel-57 (⁵⁷Ni) is a positron-emitting radionuclide with physical properties that, on the surface, suggest potential for applications in nuclear medicine, specifically Positron Emission Tomography (PET). It possesses a half-life of 35.6 hours and decays through both positron emission and electron capture. However, a comprehensive review of the scientific literature and patent databases reveals a notable absence of significant preclinical or clinical applications of ⁵⁷Ni in diagnostic imaging or therapeutic radiopharmaceuticals. This guide provides a detailed summary of the known nuclear properties of ⁵⁷Ni and explores the potential reasons for its limited use in the field. While direct applications are not documented, this paper will serve as a technical resource on the isotope's characteristics and production methods.

Introduction to ⁵⁷Ni

Nickel-57 is a neutron-deficient isotope of nickel. Its decay characteristics, particularly the emission of positrons, theoretically place it in the category of radionuclides that could be used for PET imaging. PET is a powerful molecular imaging technique that relies on the detection of coincident gamma rays produced from the annihilation of positrons emitted by a radiotracer. This allows for the non-invasive, quantitative imaging of physiological processes in vivo. Despite this potential, ⁵⁷Ni has not been adopted for use in the development of radiopharmaceuticals for routine or investigational use.



Nuclear and Physical Properties of ⁵⁷Ni

The fundamental properties of ⁵⁷Ni are crucial for understanding its potential and limitations as a medical radionuclide. A summary of its key characteristics is presented in Table 1.

Property	Value	
**Half-life (T1/2) **	35.6 hours	
Decay Mode	β+ (Positron Emission), EC (Electron Capture)	
Decay Percentages	43.4% (β+), 56.6% (EC)	
Decay Product	⁵⁷ Co (Cobalt-57)	
Max. Positron Energy (Eβ+max)	0.86 MeV	
Primary Gamma Emissions	1377.6 keV, 1919.6 keV, 1757.9 keV	

Table 1: Key Nuclear Properties of ⁵⁷Ni

Production of ⁵⁷Ni

The production of ⁵⁷Ni for research purposes has been documented. One notable method involves the use of cyclotron-generated secondary neutrons.

Experimental Protocol: Production via ⁵⁸Ni(n,2n)⁵⁷Ni Reaction

A described method for the production of ⁵⁷Ni utilizes secondary neutrons generated from the bombardment of a target with protons from a cyclotron.

Objective: To produce ⁵⁷Ni through the ⁵⁸Ni(n,2n)⁵⁷Ni nuclear reaction.

Materials:

- Cyclotron (e.g., 11 MeV proton beam)
- Havar® foil (vacuum window)



- Aluminum foil (energy degrader)
- Aluminum tube (target holder)
- High-purity Nickel-58 (58Ni) foil (target)
- Gamma-ray spectrometer for activity measurement

Methodology:

- A proton beam from the cyclotron is directed towards the target system.
- The protons first pass through a Havar® foil, which acts as a vacuum window.
- An aluminum foil is used to degrade the energy of the proton beam to the desired level.
- The energetic protons strike the ⁵⁸Ni target foil, inducing nuclear reactions that produce secondary neutrons.
- These secondary neutrons then interact with other ⁵⁸Ni nuclei via the (n,2n) reaction, knocking out a neutron and transmuting ⁵⁸Ni into ⁵⁷Ni.
- Following irradiation, the nickel target is allowed a cooling period to let short-lived, unwanted radionuclides decay.
- The activity of the produced ⁵⁷Ni is then quantified using gamma-ray spectroscopy, identifying the characteristic gamma peaks from its decay.

Decay Scheme of ⁵⁷Ni

The decay of ⁵⁷Ni is a critical aspect of its potential use. It decays to Cobalt-57 (⁵⁷Co), which is itself a radioactive isotope with a much longer half-life (271.8 days).

$$\beta$$
+ (43.4%)
 $T_{1/2} = 35.6 \text{ h}$
EC (56.6%)



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Decay pathway of Nickel-57 to Cobalt-57.

Rationale for the Limited Application in Nuclear Medicine

The absence of ⁵⁷Ni in preclinical and clinical nuclear medicine can be attributed to several factors:

- Competition from Established Radionuclides: The field of PET imaging is dominated by well-established radionuclides such as Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga), and Zirconium-89 (⁸⁹Zr). These isotopes have well-characterized chemistry, established production methods, and favorable decay properties for a wide range of applications.
- Decay Product (⁵⁷Co): The decay of ⁵⁷Ni to the long-lived ⁵⁷Co is a significant disadvantage. The presence of a long-lived radioactive daughter nuclide would result in a prolonged radiation dose to the patient, which is undesirable for a diagnostic imaging agent. This complicates dosimetry calculations and raises safety concerns.
- Production and Purity: While production methods exist, they may not be as efficient or yield
 as high a specific activity as the methods for more common PET isotopes. Ensuring the final
 product is free from isotopic and metallic impurities is a complex and costly process.
- Lack of a "Killer Application": For a new radionuclide to gain traction, it typically needs to be associated with a novel radiopharmaceutical that addresses an unmet clinical need. There has been no such compelling application developed for ⁵⁷Ni.

Conclusion

Nickel-57 is a radionuclide with interesting physical properties, including positron emission suitable for PET imaging. However, due to a combination of factors, most notably the long-lived radioactive daughter nuclide and the availability of superior alternative isotopes, it has not found a niche in nuclear medicine. While research into novel radionuclides is ongoing, the significant hurdles associated with ⁵⁷Ni make its future application in this field unlikely. This guide provides the core technical information on ⁵⁷Ni, which may be of value to researchers







exploring less common radionuclides or for comparative studies in nuclear physics and chemistry. There are currently no known signaling pathways or complex experimental workflows involving ⁵⁷Ni in a biological context to visualize.

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